8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigid and stable structures, which make them valuable in various fields of chemistry and biology. This compound, in particular, has shown promise in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a key synthetic route. Optimization of reaction conditions and the use of cost-effective catalysts are essential for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8,8-Dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
8,8-Dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications. It has been studied for its potential antituberculosis activity, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . Additionally, this compound has shown promise in asymmetric catalysis, luminescent materials, pesticides, and polymer adhesives .
Wirkmechanismus
The mechanism of action of 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s rigid and stable structure allows it to effectively bind to its targets and exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride include 3-oxa-9-azaspiro[5.5]undecane hydrochloride and 2-oxa-9-azaspiro[5.5]undecane hydrochloride . These compounds share the spirocyclic scaffold but differ in their substituents and specific biological activities.
Uniqueness: What sets this compound apart is its unique combination of structural rigidity and biological activity. Its ability to inhibit the MmpL3 protein makes it a promising candidate for antituberculosis drug development . Additionally, its applications in various fields of chemistry and industry highlight its versatility and potential for further research.
Eigenschaften
Molekularformel |
C11H22ClNO |
---|---|
Molekulargewicht |
219.75 g/mol |
IUPAC-Name |
10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)8-11(5-7-13-10)4-3-6-12-9-11;/h12H,3-9H2,1-2H3;1H |
InChI-Schlüssel |
FRLKIRSMXDLRQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CCCNC2)CCO1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.